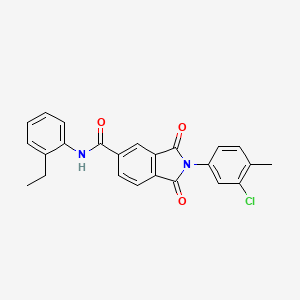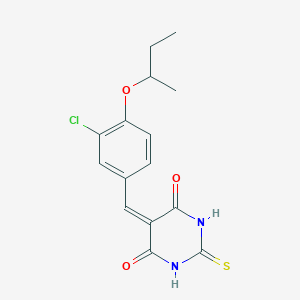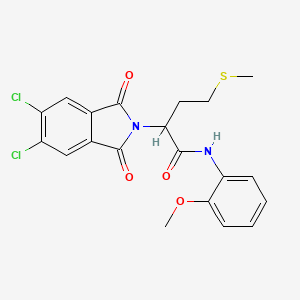![molecular formula C19H18N2O2S B4009265 4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for sulfonamide compounds often involve catalytic reactions, condensation, and interaction with chlorosulfonic acid or other reagents. For example, sterically hindered isomeric forms of sulfonamide were synthesized through the interaction with chlorosulfonic acid, showing a method that could be adapted for the synthesis of 4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by crystallography, showing π–π interactions, hydrogen bonding, and a three-dimensional network in some cases. For instance, a novel tetraphenylethylene derivative displayed a one-dimensional band and a two-dimensional sheet formation through hydrogen bonds and C-H...π interactions, indicating a complex molecular structure (Jia et al., 2019).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, including condensation and catalytic processes. They exhibit aggregation-induced emission (AIE), fluorescence, and can act as ligands for metal coordination, revealing their versatile chemical behavior (Jia et al., 2019); (Jacobs et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their application. These properties are influenced by the molecular structure, intermolecular interactions, and the nature of substituents. Detailed physical properties were not directly reported but can be inferred from structural analyses provided in the cited papers.
Chemical Properties Analysis
Sulfonamides exhibit a range of chemical properties, including inhibitory activity against enzymes, fluorescence, and the ability to form complexes with metals. Their chemical reactivity is often explored in the context of biological activity and material science applications. For example, some sulfonamides have shown potential as carbonic anhydrase inhibitors, highlighting their biochemical relevance (Nocentini et al., 2016).
Propriétés
IUPAC Name |
4-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-15-2-8-19(9-3-15)24(22,23)21-18-6-4-16(5-7-18)14-17-10-12-20-13-11-17/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNMXYNIAWVXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4009190.png)
![1-[(6-methyl-3-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4009198.png)
![2-(ethoxycarbonyl)phenyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4009201.png)
![N~1~-(2,4-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4009204.png)
![4-[4-(2,3-dimethylphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009216.png)

![4-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4009241.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)

![2-chloro-5-{3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B4009289.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4009295.png)
![4-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4009301.png)
![10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4009309.png)